2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazole ring fused with a spiro decane structure, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of a cyclic ketone with thiosemicarbazide in the presence of a catalytic amount of an acidic ionic liquid, such as [(Py)2SO][HSO4]2, in ethanol at room temperature. This method is known for its high yield and eco-friendly nature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the spiro structure .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- 2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives
Uniqueness
What sets 2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione apart from similar compounds is its unique spiro structure and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H27N3S |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C18H27N3S/c1-12-9-17(4,5)11-18(10-12)19-16(22)21(20-18)15-7-6-13(2)14(3)8-15/h6-8,12,20H,9-11H2,1-5H3,(H,19,22) |
InChI Key |
VYTAONWKLRDLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)NC(=S)N(N2)C3=CC(=C(C=C3)C)C)(C)C |
Origin of Product |
United States |
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